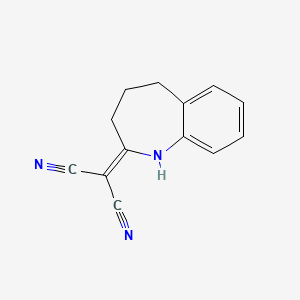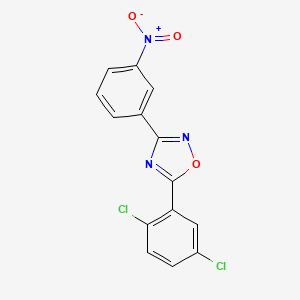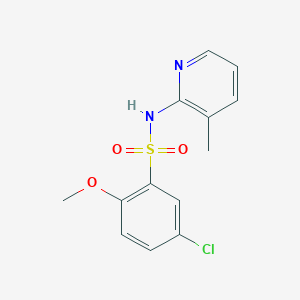
4,7-dimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-dimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound, also known as DMQX, is a potent antagonist of the AMPA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic transmission and plasticity in the brain.
Mecanismo De Acción
4,7-dimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine acts as a competitive antagonist of the AMPA receptor, which is a type of ionotropic glutamate receptor that mediates fast synaptic transmission in the central nervous system. By binding to the receptor and blocking its activation by glutamate, 4,7-dimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine inhibits the excitatory neurotransmission mediated by the AMPA receptor. This results in a decrease in the strength of synaptic transmission and plasticity, which can have a variety of effects on neuronal function and behavior.
Biochemical and Physiological Effects:
4,7-dimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine has been shown to have a variety of biochemical and physiological effects in the central nervous system. By blocking the activation of the AMPA receptor, 4,7-dimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine can decrease the strength of synaptic transmission and plasticity, which can affect neuronal function and behavior. 4,7-dimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine has also been shown to have anticonvulsant and neuroprotective effects, making it a potential therapeutic agent for the treatment of neurological disorders such as epilepsy and stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4,7-dimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine is its potent antagonistic effects on the AMPA receptor, which makes it a valuable tool for studying the role of this receptor in synaptic transmission and plasticity. However, 4,7-dimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine also has some limitations for lab experiments. Its complex synthesis method and high cost make it difficult to obtain in large quantities, which can limit its use in certain types of studies. Additionally, 4,7-dimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine has a relatively short half-life in vivo, which can make it difficult to use in experiments that require long-term blockade of the AMPA receptor.
Direcciones Futuras
There are many potential future directions for research on 4,7-dimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine. One area of interest is the development of more efficient and cost-effective synthesis methods for 4,7-dimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine, which could increase its availability for scientific research. Another area of interest is the development of more selective AMPA receptor antagonists, which could provide more specific insights into the role of this receptor in synaptic transmission and plasticity. Additionally, further research is needed to investigate the potential therapeutic applications of 4,7-dimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine in the treatment of neurological disorders such as epilepsy and stroke.
Métodos De Síntesis
The synthesis of 4,7-dimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine involves the reaction of 4,7-dimethyl-2-aminomethylquinazoline with 4-methyl-6-phenyl-2-pyrimidinyl chloride in the presence of a base and a solvent such as dimethylformamide (DMF). The resulting product is then purified using column chromatography to obtain pure 4,7-dimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine. The synthesis of 4,7-dimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
4,7-dimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine has been extensively studied for its potential applications in scientific research. Its potent antagonistic effects on the AMPA receptor make it a valuable tool for studying the role of this receptor in synaptic transmission and plasticity. 4,7-dimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine has been used in a variety of studies to investigate the mechanisms underlying learning and memory, as well as the pathophysiology of various neurological disorders such as epilepsy, stroke, and Alzheimer's disease.
Propiedades
IUPAC Name |
4,7-dimethyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5/c1-13-9-10-17-15(3)23-21(25-19(17)11-13)26-20-22-14(2)12-18(24-20)16-7-5-4-6-8-16/h4-12H,1-3H3,(H,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUCJVKVIHOLFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=CC(=N3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(1-azepanyl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbaldehyde](/img/structure/B5832000.png)





![2,4-dimethoxybenzaldehyde [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5832028.png)

![3-{4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B5832049.png)

![N-[4-(aminosulfonyl)phenyl]-2-(ethylthio)benzamide](/img/structure/B5832055.png)
![N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide](/img/structure/B5832067.png)

